molecular formula C12H13N3O5 B8016296 tert-butyl 5-nitro-3-oxo-2,3-dihydro-1H-indazole-1-carboxylate

tert-butyl 5-nitro-3-oxo-2,3-dihydro-1H-indazole-1-carboxylate

Cat. No.: B8016296
M. Wt: 279.25 g/mol
InChI Key: WHHNBIREZAUGLJ-UHFFFAOYSA-N
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Description

tert-Butyl 5-nitro-3-oxo-2,3-dihydro-1H-indazole-1-carboxylate is a heterocyclic compound featuring a bicyclic indazole core modified with a nitro group at position 5, a ketone at position 3, and a tert-butyl carbamate ester at position 1. This structure confers unique electronic and steric properties, making it valuable in medicinal chemistry and materials science.

Properties

IUPAC Name

tert-butyl 5-nitro-3-oxo-2H-indazole-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13N3O5/c1-12(2,3)20-11(17)14-9-5-4-7(15(18)19)6-8(9)10(16)13-14/h4-6H,1-3H3,(H,13,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WHHNBIREZAUGLJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1C2=C(C=C(C=C2)[N+](=O)[O-])C(=O)N1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13N3O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

279.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of tert-butyl 5-nitro-3-oxo-2,3-dihydro-1H-indazole-1-carboxylate typically involves multiple steps, starting from commercially available starting materials. One common synthetic route includes the nitration of an indazole precursor, followed by the introduction of the tert-butyl ester group. The reaction conditions often involve the use of strong acids, such as sulfuric acid, and nitrating agents like nitric acid. The final step usually involves the esterification of the carboxylic acid group with tert-butyl alcohol under acidic conditions.

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Tert-butyl 5-nitro-3-oxo-2,3-dihydro-1H-indazole-1-carboxylate undergoes various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst or using chemical reductants like tin(II) chloride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the nitro group, where nucleophiles can replace the nitro group under appropriate conditions.

    Hydrolysis: The ester group can be hydrolyzed to the corresponding carboxylic acid using acidic or basic conditions.

Common reagents and conditions used in these reactions include hydrogen gas, palladium catalysts, tin(II) chloride, and strong acids or bases. The major products formed from these reactions include the corresponding amino derivative, substituted indazole derivatives, and the carboxylic acid form of the compound.

Scientific Research Applications

Tert-butyl 5-nitro-3-oxo-2,3-dihydro-1H-indazole-1-carboxylate has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex indazole derivatives, which are of interest for their potential biological activities.

    Biology: The compound is studied for its potential as a bioactive molecule, particularly in the development of new pharmaceuticals.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as an anti-inflammatory, anticancer, and antimicrobial agent.

    Industry: The compound is used in the development of new materials and as an intermediate in the synthesis of other valuable chemicals.

Mechanism of Action

The mechanism of action of tert-butyl 5-nitro-3-oxo-2,3-dihydro-1H-indazole-1-carboxylate involves its interaction with specific molecular targets and pathways. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to various biological effects. The compound may also inhibit specific enzymes or receptors, contributing to its bioactivity. Detailed studies are required to fully elucidate the molecular targets and pathways involved in its mechanism of action.

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional analogs of tert-butyl 5-nitro-3-oxo-2,3-dihydro-1H-indazole-1-carboxylate can be categorized based on substituent variations. Below is a detailed analysis of key analogs, supported by available data:

Ethyl 5-Nitro-3-Oxo-2,3-Dihydro-1H-Indazole-1-Carboxylate

  • Structural Difference : The ethyl ester replaces the tert-butyl group in the target compound.
  • However, the smaller ester may reduce solubility in nonpolar solvents compared to the tert-butyl analog. This compound is listed as discontinued by CymitQuimica, suggesting challenges in synthesis or stability .

tert-Butyl 5-Bromo-3-Oxo-2H-Indazole-1-Carboxylate

  • Structural Difference : A bromine atom replaces the nitro group at position 4.
  • Properties : Bromine’s electronegativity (2.96) and role as a leaving group make this compound suitable for cross-coupling reactions (e.g., Suzuki-Miyaura). The molecular weight (313.15 g/mol) is higher than the nitro analog’s estimated weight (~295 g/mol). The bromo derivative’s SMILES string (Brc1ccc2c(c1)c(=O)[nH]n2C(=O)OC(C)(C)C) highlights its distinct electronic profile compared to the nitro-substituted compound .

tert-Butyl 5-Amino-3-Oxo-2,3-Dihydro-1H-Indazole-1-Carboxylate

  • Structural Difference: An amino group (-NH2) replaces the nitro group (-NO2).
  • Properties: The amino group is electron-donating, increasing the indazole ring’s nucleophilicity. This analog (CAS 1036389-72-6, 95% purity) may serve as a precursor for synthesizing the nitro derivative via nitration. Its molecular formula (C12H15N3O3) differs from the nitro compound’s (C12H13N3O5), reflecting a lower molecular weight (~265 g/mol vs. ~295 g/mol) .

Data Table: Key Structural and Physical Properties

Compound Name Substituent (Position 5) Molecular Formula Molecular Weight (g/mol) Key Applications/Properties
This compound -NO2 C12H13N3O5 ~295.27 Electrophilic reactions, stability
Ethyl 5-nitro-3-oxo-2,3-dihydro-1H-indazole-1-carboxylate -NO2 (ethyl ester) C10H11N3O5 ~253.21 Higher reactivity, discontinued
tert-Butyl 5-bromo-3-oxo-2H-indazole-1-carboxylate -Br C12H13BrN2O3 313.15 Cross-coupling reactions
tert-Butyl 5-amino-3-oxo-2,3-dihydro-1H-indazole-1-carboxylate -NH2 C12H15N3O3 ~265.27 Precursor for functionalization

Substituent Effects on Reactivity and Stability

  • Nitro Group (-NO2): Strong electron-withdrawing effect directs electrophilic substitutions to meta/para positions. Enhances thermal stability but may reduce solubility in polar solvents .
  • Bromine (-Br) : Acts as a directing group in metal-catalyzed reactions. Higher molecular weight and electronegativity influence NMR chemical shifts (e.g., 119Sn shifts in related compounds ).
  • Amino Group (-NH2): Electron-donating nature increases basicity and susceptibility to oxidation. Likely requires protection during synthetic steps .
  • Ester Groups : tert-butyl esters offer superior steric protection compared to ethyl esters, reducing unintended hydrolysis .

Biological Activity

Tert-butyl 5-nitro-3-oxo-2,3-dihydro-1H-indazole-1-carboxylate is a synthetic compound from the indazole family, known for its diverse biological activities and potential therapeutic applications. This article explores its biological activity, including mechanisms of action, structure-activity relationships (SAR), and comparative analyses with similar compounds.

Chemical Structure and Properties

  • Molecular Formula : C₁₂H₁₃N₃O₅
  • Molecular Weight : 279.252 g/mol
  • CAS Number : 876343-67-8

The compound features a nitro group, a carbonyl group, and a tert-butyl ester, contributing to its unique chemical properties and biological activities.

The biological activity of this compound is primarily attributed to:

  • Enzyme Inhibition : The compound may inhibit specific enzymes involved in various biochemical pathways, potentially leading to anti-inflammatory and anticancer effects.
  • Bioreduction : The nitro group can be bioreduced to form reactive intermediates that interact with cellular components, contributing to its bioactivity.
  • Nucleophilic Substitution : The compound can undergo nucleophilic substitution reactions at the nitro group, which can modify its biological effects.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties:

  • Antibacterial Activity : It has shown effectiveness against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The presence of the nitro group enhances its antibacterial potency compared to other indazole derivatives .
CompoundBacterial StrainMinimum Inhibitory Concentration (MIC)
Tert-butyl 5-nitro...S. aureus31.4 μg/mL
Tert-butyl 5-nitro...E. coli25 μg/mL

Anti-inflammatory Activity

The compound’s anti-inflammatory potential has been highlighted in several studies:

  • In vitro Studies : It has been reported to inhibit cyclooxygenase (COX) enzymes, with IC50 values indicating significant anti-inflammatory effects .
CompoundCOX Inhibition IC50 (μg/mL)
Tert-butyl 5-nitro...71.11
Diclofenac (standard)80.00

Structure-Activity Relationships (SAR)

The efficacy of this compound can be influenced by structural modifications:

  • Nitro Group Presence : The inclusion of the nitro group is crucial for enhancing antibacterial activity.
  • Ester Group Modification : Alterations in the ester moiety can affect solubility and bioavailability.

Comparative Analysis with Similar Compounds

This compound can be compared with other indazole derivatives:

Compound NameKey FeaturesBiological Activity
5-NitroindazoleLacks tert-butyl esterModerate antibacterial
3-OxoindazoleLacks nitro groupLow activity
Tert-butyl 3-OxoindazoleLacks nitro groupMinimal activity

This comparison highlights the unique combination of functional groups in tert-butyl 5-nitro... that may contribute to its enhanced biological properties.

Case Studies and Research Findings

Recent studies have focused on the synthesis and evaluation of various derivatives of indazole compounds, including tert-butyl 5-nitro... These studies emphasize the importance of structural modifications in enhancing biological activities:

  • Study on Antibacterial Activity : A recent study demonstrated that derivatives with electron-withdrawing groups exhibited superior antibacterial effects compared to those with electron-donating groups .
  • Anti-inflammatory Research : Another investigation highlighted that modifications in the benzene ring structure significantly influenced anti-inflammatory potency .

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